molecular formula C19H29NO2 B12793271 1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester CAS No. 94439-21-1

1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester

Cat. No.: B12793271
CAS No.: 94439-21-1
M. Wt: 303.4 g/mol
InChI Key: LUPORYLKHVXGFV-UHFFFAOYSA-N
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Description

1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group attached to a cyclohexane ring, further connected to a carboxylic acid esterified with a diethylaminoethyl group.

Preparation Methods

The synthesis of 1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester typically involves the esterification of 1-Phenylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the compound. These methods ensure a consistent and high-quality production of this compound.

Chemical Reactions Analysis

1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with analgesic or anti-inflammatory properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity and leading to various biological effects. The phenyl and cyclohexane moieties contribute to the compound’s overall stability and binding affinity to its targets.

Comparison with Similar Compounds

1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester can be compared with similar compounds such as:

    1-Phenylcyclohexanecarboxylic acid methyl ester: This compound differs by having a methyl ester group instead of a diethylaminoethyl group, leading to different chemical and biological properties.

    1-Phenylcyclohexanecarboxylic acid ethyl ester: Similar to the methyl ester, this compound has an ethyl ester group, which affects its reactivity and applications.

    1-Phenylcyclohexanecarboxylic acid (2-(dimethylamino)ethyl) ester: This compound has a dimethylaminoethyl group, which can influence its interaction with biological targets and its overall efficacy in various applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPORYLKHVXGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915533
Record name 2-(Diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94439-21-1, 29303-07-9
Record name Cyclohexanecarboxylic acid, 1-phenyl-, (2-(diethylamino)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094439211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25506
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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